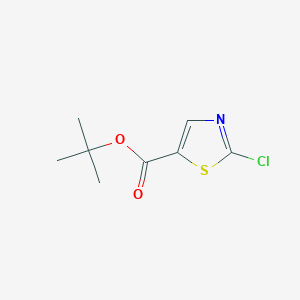

![molecular formula C14H14N2O2 B1291110 Acide 2-[benzyl(méthyl)amino]nicotinique CAS No. 35174-13-1](/img/structure/B1291110.png)

Acide 2-[benzyl(méthyl)amino]nicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

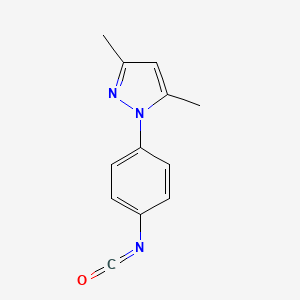

2-[Benzyl(methyl)amino]nicotinic acid is a chemical compound that can be derived from nicotinic acid, also known as niacin or vitamin B3. It is a part of a broader class of compounds that can be synthesized to include various functional groups, which may impart different biological activities. The compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from similar compounds that have been synthesized and studied for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the coupling reaction of nicotinic acid hydrazides with N-protected amino acids. In one study, the target compounds, which include N-Boc-amino acid-(N'-nicotinoyl) hydrazides, were prepared using a coupling reagent known as HATU, resulting in high yields and purity . Although the exact synthesis of 2-[Benzyl(methyl)amino]nicotinic acid is not detailed, similar methodologies could potentially be applied, with modifications to include the benzyl(methyl)amino group.

Molecular Structure Analysis

The molecular structure of 2-[Benzyl(methyl)amino]nicotinic acid would consist of a pyridine ring, which is a characteristic feature of nicotinic acid derivatives. The benzyl(methyl)amino group would be expected to be attached to the pyridine ring, potentially affecting the compound's electronic distribution and reactivity. The structure of similar compounds, such as 4-amino-2-(trifluoromethyl)nicotinic acid, has been successfully synthesized, indicating that the structural manipulation of the nicotinic acid core is feasible .

Chemical Reactions Analysis

The chemical reactions involving nicotinic acid derivatives can vary widely depending on the functional groups present. For instance, the synthesis of new nicotinyl-4-aminobenzoyl amino acids derivatives involves multiple steps, including the formation of dipeptide methyl esters and their corresponding hydrazides . The reactivity of 2-[Benzyl(methyl)amino]nicotinic acid would likely be influenced by the presence of the benzyl(methyl)amino group, which could participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[Benzyl(methyl)amino]nicotinic acid would be influenced by its molecular structure. The presence of the benzyl(methyl)amino group could affect the compound's solubility, melting point, and stability. The antimicrobial activity of similar compounds, such as amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, has been tested, with some showing activity against bacteria like S. aureus and E. coli . This suggests that 2-[Benzyl(methyl)amino]nicotinic acid could also possess biological activities worth exploring.

Applications De Recherche Scientifique

Synthèse chimique

“Acide 2-[benzyl(méthyl)amino]nicotinique” est utilisé dans divers domaines de la recherche, y compris la synthèse chimique . Il est un élément clé dans la synthèse d’une large gamme de molécules biologiquement actives .

Recherche en sciences de la vie

Ce composé est également utilisé dans la recherche en sciences de la vie . Il peut être utilisé dans l’étude des processus biologiques et le développement de nouvelles stratégies thérapeutiques .

Science des matériaux

Dans le domaine de la science des matériaux, “this compound” peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés uniques .

Chromatographie

Il est utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Le composé peut être utilisé comme phase stationnaire ou comme composant de la phase mobile .

Chimie analytique

En chimie analytique, “this compound” peut être utilisé comme réactif ou comme étalon pour l’analyse de diverses substances .

Inhibiteurs potentiels de la COX

Une étude a rapporté la synthèse de dérivés d’acides 2-anilino nicotiniques, y compris “this compound”, comme inhibiteurs potentiels de la COX . Ces dérivés pourraient agir comme inhibiteurs de la COX-1 et de la COX-2, qui sont des cibles importantes pour les médicaments anti-inflammatoires .

Synthèse respectueuse de l’environnement

Une synthèse respectueuse de l’environnement, sans solvant ni catalyseur, de dérivés d’acides 2-anilino nicotiniques, y compris “this compound”, a été rapportée . Cette procédure verte offre une approche plus durable de la synthèse de ces composés .

Production biopharmaceutique

“this compound” peut également être utilisé dans la production biopharmaceutique . Il peut être utilisé dans la synthèse de produits pharmaceutiques et d’autres composés biologiquement actifs .

Mécanisme D'action

Target of Action

It is structurally similar to niacin, also known as nicotinic acid . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 .

Mode of Action

Niacin, a structurally similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Niacin, a structurally similar compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

The structurally similar compound niacin has several direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-[Benzyl(methyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in cellular metabolism . These interactions are essential for maintaining the intracellular pool of NAD and NADP, which are vital for various metabolic pathways.

Cellular Effects

2-[Benzyl(methyl)amino]nicotinic acid influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and energy homeostasis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of 2-[Benzyl(methyl)amino]nicotinic acid involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. For instance, it has been observed to inhibit the activity of nicotinamidase, an enzyme involved in the metabolism of nicotinamide . This inhibition can lead to changes in the levels of nicotinamide and its derivatives, affecting various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Benzyl(methyl)amino]nicotinic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-[Benzyl(methyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve energy homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as hypotension and reduced motor activity . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

2-[Benzyl(methyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide nucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD . These interactions can influence the levels of NAD and its derivatives, affecting various metabolic processes, including energy production and redox reactions.

Transport and Distribution

The transport and distribution of 2-[Benzyl(methyl)amino]nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

2-[Benzyl(methyl)amino]nicotinic acid exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBZSTSUGRAXRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)

![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)